Cas no 1357354-11-0 (2-(2-Bromo-Ethyl)-1,2Oxazinane)

2-(2-ブロモエチル)-1,2-オキサジナンは、有機合成において有用な中間体として知られる化合物です。ブロモエチル基とオキサジナン環を有するため、多様な官能基変換や環状化合物の合成に適しています。特に、医薬品や農薬の開発における重要な構築ブロックとしての応用が期待されます。本製品は高い純度と安定性を備えており、実験室規模から工業生産まで幅広い用途に対応可能です。また、反応性に優れたブロモ基を有するため、求核置換反応やカップリング反応などの有機合成反応において効率的に利用できます。

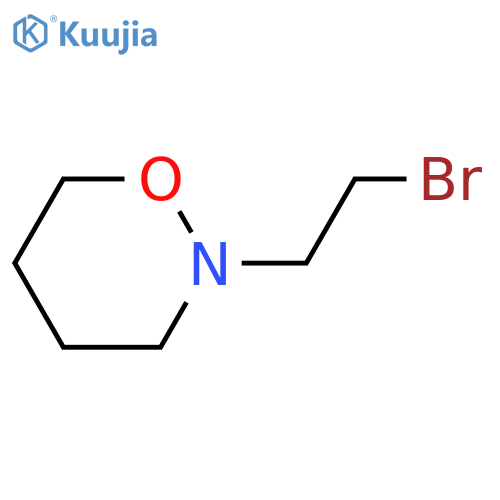

1357354-11-0 structure

商品名:2-(2-Bromo-Ethyl)-1,2Oxazinane

CAS番号:1357354-11-0

MF:C6H12BrNO

メガワット:194.069581031799

MDL:MFCD23378477

CID:4590204

PubChem ID:71306163

2-(2-Bromo-Ethyl)-1,2Oxazinane 化学的及び物理的性質

名前と識別子

-

- 2-(2-Bromo-Ethyl)-[1,2]Oxazinane

- 2-(2-Bromo-Ethyl)-[1,2]Oxazinane(WX630129)

- 2H-1,2-Oxazine, 2-(2-bromoethyl)tetrahydro-

- WS-01543

- MFCD23378477

- 2-(2-bromoethyl)oxazinane

- 1357354-11-0

- 2-(2-Bromoethyl)-1,2-oxazinane

- 2-(2-Bromo-Ethyl)-1,2Oxazinane

-

- MDL: MFCD23378477

- インチ: 1S/C6H12BrNO/c7-3-5-8-4-1-2-6-9-8/h1-6H2

- InChIKey: QYPLFXUCNLVTLQ-UHFFFAOYSA-N

- ほほえんだ: O1CCCCN1CCBr

計算された属性

- せいみつぶんしりょう: 193.01023g/mol

- どういたいしつりょう: 193.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 79.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12.5Ų

2-(2-Bromo-Ethyl)-1,2Oxazinane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 469559-1g |

2-(2-BROMO-ETHYL)-[1,2]OXAZINANE |

1357354-11-0 | 95.0% | 1g |

£1,142.00 | 2023-04-17 | |

| eNovation Chemicals LLC | Y1246989-250mg |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 95% | 250mg |

$500 | 2024-06-06 | |

| abcr | AB455576-250 mg |

2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |

1357354-11-0 | 95% | 250MG |

€668.60 | 2023-07-18 | |

| TRC | B135760-10mg |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 10mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB455576-100mg |

2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |

1357354-11-0 | 95% | 100mg |

€429.00 | 2025-02-14 | |

| eNovation Chemicals LLC | Y1246989-100mg |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 95% | 100mg |

$460 | 2025-02-20 | |

| 1PlusChem | 1P00HUU4-250mg |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 95% | 250mg |

$481.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1246989-5g |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 95% | 5g |

$2945 | 2024-06-06 | |

| TRC | B135760-50mg |

2-(2-Bromo-Ethyl)-[1,2]Oxazinane |

1357354-11-0 | 50mg |

$ 250.00 | 2022-06-07 | ||

| abcr | AB455576-250mg |

2-(2-Bromoethyl)-1,2-oxazinane, 95%; . |

1357354-11-0 | 95% | 250mg |

€678.70 | 2025-02-14 |

2-(2-Bromo-Ethyl)-1,2Oxazinane 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1357354-11-0 (2-(2-Bromo-Ethyl)-1,2Oxazinane) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1357354-11-0)2-(2-Bromo-Ethyl)-1,2Oxazinane

清らかである:99%

はかる:1g

価格 ($):778.0